molecular formula C6H10Cl2Pd2 B078185 Allylpalladium(II) chloride dimer CAS No. 12012-95-2

Allylpalladium(II) chloride dimer

Cat. No.: B078185
CAS No.: 12012-95-2
M. Wt: 365.9 g/mol
InChI Key: PENAXHPKEVTBLF-UHFFFAOYSA-L
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Description

Allylpalladium(II) chloride dimer is a chemical compound with the formula ([(\eta^3-C_3H_5)PdCl]_2). This yellow, air-stable compound is an important catalyst used in organic synthesis. It is one of the most widely used transition metal allyl complexes .

Mechanism of Action

Target of Action

Allylpalladium chloride dimer (APC) is a chemical compound with the formula [(η3-C3H5)PdCl]2 . This yellow air-stable compound is an important catalyst used in organic synthesis . It is one of the most widely used transition metal allyl complexes .

Mode of Action

The reactivity for APC can follow three pathways :

Biochemical Pathways

APC is employed as a catalyst in the Heck reaction . It also participates as a catalyst in the tandem nucleophilic allylation-alkoxyallylation reaction of the alkynylaldehydes with allyl chloride and allyltributylstannane .

Pharmacokinetics

It’s worth noting that apc is insoluble in water but soluble in other solvents such as chloroform, benzene, acetone, and methanol .

Result of Action

The result of APC’s action is the facilitation of various organic reactions. For example, it catalyzes the Heck reaction and the tandem nucleophilic allylation-alkoxyallylation reaction of the alkynylaldehydes .

Action Environment

APC is sensitive to air and humidity . Its storage conditions require a well-ventilated, low-temperature, and dry environment . It’s also worth noting that thermal decomposition can lead to the release of irritating gases and vapors .

Biochemical Analysis

. .

Biochemical Properties

Allylpalladium chloride dimer is known to participate in various biochemical reactions. It acts as a catalyst in the Heck reaction and in the tandem nucleophilic allylation-alkoxyallylation reaction of alkynylaldehydes with allyl chloride and allyltributylstannane

Molecular Mechanism

The molecular mechanism of Allylpalladium chloride dimer involves its role as a catalyst in organic synthesis. It can follow three pathways: nucleophilic attack on allyl carbon, substitution of the bridging halide with other anionic ligands, and cleavage of the labile halide bridge with neutral donors

Preparation Methods

Allylpalladium(II) chloride dimer can be synthesized through several methods:

  • Carbon Monoxide Purging Method

      Reactants: Sodium tetrachloropalladate (prepared from palladium (II) chloride and sodium chloride), allyl chloride, and carbon monoxide.

      Reaction: [ 2 \text{Na}_2\text{PdCl}_4 + 2 \text{CH}_2=\text{CHCH}_2\text{Cl} + 2 \text{CO} + 2 \text{H}_2\text{O} \rightarrow [(\eta^3-\text{C}_3\text{H}_5)\text{PdCl}]_2 + 4 \text{NaCl} + 2 \text{CO}_2 + 4 \text{HCl} ]

      Conditions: The reaction is carried out in a methanolic aqueous solution.

  • Propene and Palladium (II) Trifluoroacetate Method

      Reactants: Propene and palladium (II) trifluoroacetate.

      Reaction: [ 2 (\text{CF}_3\text{COO})_2\text{Pd} + 2 \text{CH}_2=\text{CHCH}_3 \rightarrow [(\eta^3-\text{C}_3\text{H}_5)\text{Pd}(\text{CF}_3\text{COO})]_2 ]

      Ion Exchange: [ [(\eta^3-\text{C}_3\text{H}_5)\text{Pd}(\text{CF}_3\text{COO})]_2 + 2 \text{Cl}^- \rightarrow [(\eta^3-\text{C}_3\text{H}_5)\text{PdCl}]_2 + 2 \text{CF}_3\text{COO}^- ]

      Conditions: The reaction involves ion exchange with chloride.

Chemical Reactions Analysis

Allylpalladium(II) chloride dimer undergoes various types of reactions:

  • Substitution Reactions

      Reagents: Cyclopentadienyl anion.

      Reaction: [ [(\eta^3-\text{C}_3\text{H}_5)\text{PdCl}]_2 + 2 \text{NaC}_5\text{H}_5 \rightarrow 2 [(\eta3-\text{C}_3\text{H}_5)] + 2 \text{NaCl} ]

      Products: Cyclopentadienyl allyl palladium.

  • Adduct Formation

      Reagents: Various Lewis bases.

      Reaction: [ (\eta^3-\text{C}_3\text{H}_5)\text{PdCl}:\text{B} ]

      Products: Adducts with Lewis bases.

Scientific Research Applications

Allylpalladium(II) chloride dimer is widely used in scientific research due to its catalytic properties:

Comparison with Similar Compounds

Allylpalladium(II) chloride dimer can be compared with other similar compounds:

This compound stands out due to its unique combination of stability, reactivity, and versatility in catalysis.

Properties

IUPAC Name

palladium(2+);prop-1-ene;dichloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C3H5.2ClH.2Pd/c2*1-3-2;;;;/h2*3H,1-2H2;2*1H;;/q2*-1;;;2*+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PENAXHPKEVTBLF-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH2-]C=C.[CH2-]C=C.[Cl-].[Cl-].[Pd+2].[Pd+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10Cl2Pd2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12012-95-2
Record name Di-μ-chlorobis(η3-2-propenyl)dipalladium
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=12012-95-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Allylpalladium(II) chloride dimer
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Allylpalladium(II) chloride dimer
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Allylpalladium(II) chloride dimer
Reactant of Route 5
Allylpalladium(II) chloride dimer
Reactant of Route 6
Allylpalladium(II) chloride dimer

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